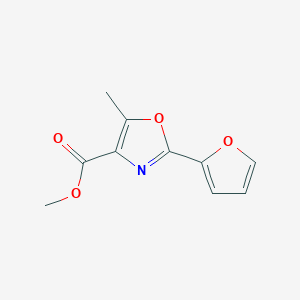

Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate

Description

Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate is an oxazole derivative featuring a furan substituent at the 2-position and a methyl ester at the 4-position. Oxazole derivatives are valued in medicinal and materials chemistry due to their heterocyclic aromaticity, which confers stability and tunable electronic properties.

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

methyl 2-(furan-2-yl)-5-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C10H9NO4/c1-6-8(10(12)13-2)11-9(15-6)7-4-3-5-14-7/h3-5H,1-2H3 |

InChI Key |

KEUWOMCWWJYMNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CO2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or dehydrating conditions to form the oxazole ring, with the incorporation of the furan substituent and the methyl ester functionality. The key synthetic approach is based on condensation and cyclization reactions involving furyl derivatives and oxazole precursors.

Detailed Synthetic Routes

| Step | Reactants and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1. Preparation of 2-furyl precursor | 2-Furaldehyde or 2-furylcarbinol | Starting material providing the furan moiety | Commercially available or synthesized |

| 2. Cyclization with oxazole precursor | Reaction of 2-furylcarbinol with oxazole precursor in presence of dehydrating agent (e.g., p-toluenesulfonic acid) | Cyclization promoted in organic solvents such as dichloromethane or toluene at 50–80°C | Yields vary, typically moderate to good |

| 3. Esterification | Methyl ester formation via reaction with methanol or methylating agents | Ensures methyl ester at 4-position | Often simultaneous with cyclization |

| 4. Purification | Chromatography or recrystallization | Removal of by-products and isolation of pure compound | Yields typically 50–60% |

Notes: Industrial scale synthesis often employs continuous flow reactors and strong acid catalysts like sulfuric acid or p-toluenesulfonic acid to optimize yield and purity.

Specific Synthetic Example from Literature

A representative synthesis involves the condensation of 2-furaldehyde with methyl 2-(5-methyloxazol-4-yl)acetate under acidic conditions using p-toluenesulfonic acid as a catalyst in toluene. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion. The product is isolated by extraction and purified by silica gel chromatography.

Related Synthetic Procedures and Analogues

- Reduction of oxazole intermediates with sodium borohydride (NaBH4) in tetrahydrofuran (THF) at elevated temperatures (up to 60 °C) has been reported to yield hydroxymethyl-oxazole derivatives, which can be further functionalized.

- Preparation of acyl chlorides from carboxylic acid precursors using thionyl chloride (SOCl2) enables subsequent acylation reactions to form related oxazole derivatives.

- Bromination and other electrophilic substitutions on the furan ring are achievable post-synthesis for further derivatization.

Analytical and Characterization Techniques

Proper characterization of this compound is essential for confirming structure and purity.

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR and ¹³C NMR Spectroscopy | Identification of proton and carbon environments | Aromatic protons of furan ring δ 6.3–7.5 ppm; methyl ester methoxy group δ 3.7–3.9 ppm |

| Infrared (IR) Spectroscopy | Functional group confirmation | Ester carbonyl stretch ~1700 cm⁻¹; oxazole ring vibrations ~1600 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C₁₁H₁₁NO₄ (m/z 237.21) |

| X-ray Crystallography | Structural confirmation and packing | Provides detailed molecular geometry and intramolecular interactions |

| Chromatographic Techniques (TLC, HPLC) | Reaction monitoring and purity assessment | Enables tracking of reaction progress and isolation of pure product |

Reaction Conditions and Optimization

- Solvents: Dichloromethane and toluene are preferred solvents balancing solubility and reaction kinetics.

- Temperature: Reactions are typically conducted between 50–80 °C to facilitate cyclization without decomposing sensitive furan rings.

- Catalysts: Acid catalysts like p-toluenesulfonic acid or sulfuric acid accelerate the cyclization.

- Reaction Monitoring: TLC and HPLC are employed to monitor intermediate formation and reaction completion.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 2-furylcarbinol with oxazole precursor | 2-furylcarbinol, oxazole precursor, p-TsOH | 50–80 °C, DCM or toluene | Straightforward, moderate to good yields | Requires careful control to avoid by-products |

| Reduction of oxazole intermediates | NaBH4 in THF | Room temp to 60 °C | Useful for functionalization | Moderate yields, sensitive to moisture |

| Acyl chloride formation for further derivatization | SOCl2 with carboxylic acid | Room temp to 50 °C | Enables diverse substitutions | Requires handling of corrosive reagents |

Research Findings and Practical Notes

- The cyclization approach is the most widely adopted and scalable method for synthesizing this compound.

- Acid catalysis is critical for efficient ring closure.

- The compound is stable under typical laboratory conditions but should be stored in dry, cool environments to prevent ester hydrolysis or oxazole ring degradation.

- Solubility is best in polar aprotic solvents such as dimethyl sulfoxide (DMSO) for biological assays and in non-polar solvents like toluene for synthetic procedures.

- Analytical methods such as NMR, IR, and MS provide complementary confirmation of the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: Furanones, furfural derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate and related oxazole esters and acids:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | Not provided | C₁₀H₉NO₄ | 207.19 | 2-furyl, 5-methyl, 4-carboxylate |

| Methyl 4-Methyl-2-phenyloxazole-5-carboxylate | 22260-83-9 | C₁₂H₁₁NO₃ | 217.22 | 2-phenyl, 4-methyl, 5-carboxylate |

| Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate | Not provided | C₇H₅ClF₃NO₃ | 255.57 | 2-chloro, 4-CF₃, 5-carboxylate |

| Methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate | 385419-83-0 | C₁₀H₁₅NO₃ | 197.23 | 2-tert-butyl, 5-methyl, 4-carboxylate |

| 5-Methyl-2-phenyloxazole-4-carboxylic acid | 18735-74-5 | C₁₁H₉NO₃ | 203.20 | 2-phenyl, 5-methyl, 4-carboxylic acid |

Key Observations :

- Electron-withdrawing groups like chloro (-Cl) and trifluoromethyl (-CF₃) in Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate increase lipophilicity and metabolic stability, which are advantageous in agrochemical or pharmaceutical applications . Steric hindrance from the tert-butyl group in Methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate may reduce reactivity at the oxazole core compared to smaller substituents .

Biological Activity

Methyl 2-(2-furyl)-5-methyloxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring and an oxazole moiety, contributing to its unique pharmacological profile. The presence of these heterocycles can enhance lipophilicity and bioavailability, making it a suitable candidate for drug development.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HCT116 (Colon Cancer) | 10.3 | Cell cycle arrest (G2/M phase) |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It was effective in reducing pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential for treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for certain enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It influences pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and apoptosis.

Case Studies

-

Study on Breast Cancer Cells :

A recent study investigated the effects of this compound on MCF-7 cells. Results indicated that treatment led to a dose-dependent decrease in cell viability, with significant morphological changes consistent with apoptosis. -

Inflammation Model :

In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory responses.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate?

The synthesis typically involves a condensation reaction between 2-furaldehyde and methyl 2-(5-methyloxazol-4-yl)acetate under acidic conditions. Key steps include:

- Catalyst selection : Use p-toluenesulfonic acid (p-TsOH) to promote cyclization, as demonstrated for structurally analogous oxazole derivatives .

- Solvent optimization : Toluene or dichloromethane (DCM) is preferred to balance reactivity and solubility .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track intermediate formation and ensure completion.

Q. How should researchers characterize this compound using spectroscopic and analytical methods?

A multi-technique approach is critical:

- NMR spectroscopy : ¹H and ¹³C NMR identify the furyl group (δ 6.3–7.5 ppm for aromatic protons) and oxazole methyl ester (δ 3.7–3.9 ppm for methoxy group) .

- IR spectroscopy : Confirm ester carbonyl stretching (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., calculated m/z for C₁₁H₁₁NO₄: 237.21) .

- X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds, as seen in related furyl-oxazole derivatives .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Test in polar aprotic solvents (e.g., DMSO) for biological assays or non-polar solvents (toluene) for synthetic steps .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess ester hydrolysis or oxazole ring decomposition .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during synthesis?

- Solvent polarity adjustment : Switch from toluene to DCM to enhance intermediate solubility .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while improving cyclization efficiency .

- Catalyst screening : Test Brønsted acids (e.g., camphorsulfonic acid) or Lewis acids (e.g., ZnCl₂) to optimize ring closure .

Q. How do structural modifications (e.g., furyl vs. phenyl substituents) influence biological activity?

- Structure-activity relationship (SAR) : Compare with analogs like Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate. The furyl group’s electron-rich nature may enhance binding to biological targets (e.g., enzymes with π-π interaction sites) .

- Solubility effects : Fluorophenyl analogs show improved lipophilicity, whereas furyl derivatives may increase aqueous solubility due to hydrogen bonding .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Assay standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for compound purity (>95% by HPLC) .

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability tests to confirm mechanism-specific activity .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Simulate binding to kinases or antimicrobial targets (e.g., dihydrofolate reductase) using software like AutoDock Vina .

- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories to identify critical residues for interaction .

Q. What is the role of the furyl group in electrophilic substitution reactions?

- Reactivity studies : The furyl group’s electron-rich nature facilitates regioselective electrophilic substitutions (e.g., nitration at the 5-position of the furan ring) .

- Comparative analysis : Contrast with phenyl-substituted analogs, which exhibit slower reaction kinetics due to reduced electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.